molecular formula C7H9ClN2O B8613621 2-Chloro-5-propoxypyrimidine

2-Chloro-5-propoxypyrimidine

Cat. No.: B8613621
M. Wt: 172.61 g/mol
InChI Key: KRAADBBFGPGHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-propoxypyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 2 and a propoxy group (-OCH₂CH₂CH₃) at position 5 of the pyrimidine ring. The propoxy substituent likely enhances lipophilicity compared to shorter alkoxy chains, influencing solubility and biological activity .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-5-propoxypyrimidine

InChI

InChI=1S/C7H9ClN2O/c1-2-3-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3

InChI Key

KRAADBBFGPGHJF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CN=C(N=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propoxypyrimidine typically involves the reaction of 2-chloropyrimidine with propanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-propoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Chloro-5-propoxypyrimidine exerts its effects involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-5-propoxypyrimidine -OCH₂CH₂CH₃ C₇H₉ClN₂O 188.61 (estimated) Longer alkoxy chain, higher lipophilicity
2-Chloro-5-methoxypyrimidine -OCH₃ C₅H₅ClN₂O 144.56 Shorter alkoxy chain, higher polarity
2-Chloro-5-(cyclopropylmethoxy)pyrimidine -OCH₂C₃H₅ C₈H₉ClN₂O 184.62 Bulky cyclopropyl group, potential steric hindrance
2-Chloro-5-(phenylmethoxy)-pyrimidine -OCH₂C₆H₅ C₁₁H₉ClN₂O 236.66 Aromatic group, increased π-π interaction potential
2-Chloro-5-phenylpyrimidine -C₆H₅ C₁₀H₇ClN₂ 190.63 Direct phenyl substitution, no oxygen linker

Physicochemical Properties

  • Solubility: Methoxy (C₅H₅ClN₂O): Higher polarity due to shorter alkoxy chain, likely more soluble in polar solvents like water or ethanol . Propoxy (C₇H₉ClN₂O): Increased hydrophobicity, favoring solubility in organic solvents (e.g., DCM, ethyl acetate). Phenylmethoxy (C₁₁H₉ClN₂O): Enhanced lipophilicity due to aromaticity, poor aqueous solubility .
  • Reactivity: Electron-withdrawing chloro group at position 2 directs electrophilic substitution to position 4 or 4.

Key Differences and Implications

  • Substituent Length : Propoxy’s longer chain increases molecular weight and lipophilicity compared to methoxy, affecting drug bioavailability.
  • Aromatic vs. Alkoxy Groups : Phenylmethoxy derivatives offer π-π stacking capabilities, advantageous in material science but may reduce metabolic stability in pharmaceuticals .

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